2-(4-Hexylbenzoyl)-5-methylpyridine
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis, as well as any important reaction conditions.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves detailing the reactions the compound undergoes, including the reactants, products, and mechanisms involved.Physical And Chemical Properties Analysis
This would include properties such as the compound’s melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Structural Studies :
- The synthesis of compounds related to 2-(4-Hexylbenzoyl)-5-methylpyridine, such as 4-norpyridoxine, which involves heterodiene condensation, showcases the compound's potential in organic synthesis and material science (Chekhun et al., 1974).
- Research on benzo-15-crown-5 ethers with substitutions related to the compound, like 2-amino-4-methylpyridine, has led to the development of new crown compounds with potential applications in molecular recognition and complex formation (Hayvalı et al., 2003).
Material Science and Electroluminescent Properties :
- Research on mono-cyclometalated platinum(II) complexes with ligands related to 2-(4-Hexylbenzoyl)-5-methylpyridine, like 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine, has implications in the development of new materials with unique electroluminescent properties (Ionkin et al., 2005).
Chemical Analysis and Detection Techniques :
- Compounds like 6-(4-Aminophenyl)-3-cyano-4-[4-(diethylamino)phenyl]-2-methylpyridine, which are related to 2-(4-Hexylbenzoyl)-5-methylpyridine, have been used as fluorescent labeling reagents for quantitative analysis of biomolecules like carnitine, indicating potential applications in biochemical assays and diagnostics (Nakaya et al., 1996).
Photochemical Applications :
- Studies on the photochemical dimerization of related compounds like 2-aminopyridines demonstrate the potential of 2-(4-Hexylbenzoyl)-5-methylpyridine in photochemical applications, such as in the synthesis of novel organic compounds (Taylor & Kan, 1963).
Safety And Hazards
This involves detailing any known hazards associated with the compound, such as toxicity or flammability, as well as appropriate safety precautions.
Future Directions
This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties or activity.
Please note that the availability of this information can vary greatly depending on the specific compound and the extent to which it has been studied. For a less common or newly synthesized compound, some or all of this information may not be available. In such cases, it may be necessary to conduct experimental studies to determine these properties.
properties
IUPAC Name |
(4-hexylphenyl)-(5-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-3-4-5-6-7-16-9-11-17(12-10-16)19(21)18-13-8-15(2)14-20-18/h8-14H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCZBASDSLDJRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201249952 | |
Record name | (4-Hexylphenyl)(5-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201249952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hexylbenzoyl)-5-methylpyridine | |
CAS RN |
1187166-51-3 | |
Record name | (4-Hexylphenyl)(5-methyl-2-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Hexylphenyl)(5-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201249952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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